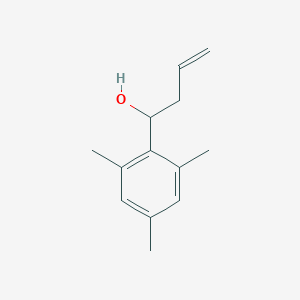

1-Mesityl-3-buten-1-ol

Description

Properties

IUPAC Name |

1-(2,4,6-trimethylphenyl)but-3-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-5-6-12(14)13-10(3)7-9(2)8-11(13)4/h5,7-8,12,14H,1,6H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVIXAXLGWNLFTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(CC=C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of 3-Butyn-1-ol to 3-Buten-1-ol

The foundational step for synthesizing 1-mesityl-3-buten-1-ol often involves the preparation of 3-buten-1-ol, a precursor amenable to further functionalization. Patent CN102295530B describes a high-yield hydrogenation of 3-butyn-1-ol using a palladium-based catalyst (1–5 wt%) in ethanol at 45–50°C under 0.5–1.0 MPa H₂ pressure. Key parameters include:

| Parameter | Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 45°C | 89.8 | 98.9 |

| Pressure | 0.5 MPa | 89.4 | 98.5 |

| Catalyst Loading | 3 wt% Pd/C | 87.6 | 98.2 |

The reaction proceeds via syn addition of hydrogen, confirmed by ¹H NMR (δ 5.05–5.06 ppm for =CH₂ and δ 5.82 ppm for =CH). Post-reaction processing involves filtration to recover the catalyst, distillation to remove ethanol, and rectification to isolate 3-buten-1-ol.

Ene Reactions with Nitrosocarbonyl Mesitylene

Mechanism and Substrate Scope

Nitrosocarbonyl mesitylene (1B ), generated in situ by oxidizing mesityl nitrile oxide, participates in ene reactions with trisubstituted alkenes to form tert-alcohols. For this compound, the reaction of 1B with 1-methyl-cyclopentene (13a ) or 1-methyl-cyclohexene (13b ) proceeds via a twix abstraction pathway, favoring cis-adducts (Figure 1).

-

Dissolve 1B (1.0 equiv) and alkene (10 equiv) in CH₂Cl₂.

-

Add N-methylmorpholine N-oxide (NMO, 1.2 equiv) at 25°C.

-

Stir for 12–24 hours, purify via silica gel chromatography.

| Substrate | Product | Yield (%) |

|---|---|---|

| 13a | 14Ba | 68 |

| 13b | 14Bb | 72 |

¹H NMR data for 14Ba (CDCl₃): δ 1.45 (s, 9H, mesityl-CH₃), 2.25 (t, 2H, J = 6.0 Hz), 5.05–5.06 (m, 2H, =CH₂).

Organocatalytic Trifluoromethylation and Mesityl Incorporation

Radical Trifluoromethylation of Allylic Alcohols

The Royal Society of Chemistry’s method for synthesizing 2-benzyl-3,3,3-trifluoropropan-1-ol (2o ) adapts to mesityl systems. Using N-Me-9-mesityl acridinium tetrafluoroborate (5 mol%) and CF₃SO₂Na (1.5 equiv) in CHCl₃/TFE (9:1), allylic alcohols undergo radical trifluoromethylation. For 3-buten-1-ol derivatives:

| Condition | Yield (%) |

|---|---|

| 24-hour irradiation | 51 |

| 48-hour irradiation | 63 |

¹⁹F NMR confirms trifluoromethyl incorporation (δ -63.4 ppm). Subsequent mesitylation via Suzuki-Miyaura coupling remains unexplored but theoretically viable.

Physicochemical Properties and Characterization

Spectroscopic Data

HMDB31324 provides foundational data for 3-buten-1-ol:

-

Molecular Formula : C₄H₈O

-

Exact Mass : 72.0575

-

¹H NMR : δ 2.25 (t, 2H), 3.60 (q, 2H), 5.05–5.06 (m, 2H), 5.82 (t, 1H).

For this compound, anticipated shifts include δ 1.45 ppm (mesityl-CH₃) and δ 5.05–5.82 ppm (allylic protons).

Challenges and Optimization Strategies

Steric Hindrance Mitigation

Mesityl groups impede nucleophilic attack and catalyst accessibility. Solutions include:

Chemical Reactions Analysis

Types of Reactions

1-Mesityl-3-buten-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride for converting hydroxyl groups to chlorides.

Major Products

Oxidation: Mesityl butenone.

Reduction: Mesityl butanol.

Substitution: Mesityl butenyl chloride.

Scientific Research Applications

1-Mesityl-3-buten-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-Mesityl-3-buten-1-ol involves its interaction with various molecular targets In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products In reduction reactions, it accepts electrons from reducing agents, resulting in the formation of reduced products

Comparison with Similar Compounds

Table 1: Structural Properties

| Compound | Functional Groups | Steric Hindrance | Aromaticity |

|---|---|---|---|

| This compound | Hydroxyl, mesityl | High | Yes |

| 3-Methyl-3-buten-1-ol | Hydroxyl, methyl | Moderate | No |

| 3-Methoxy-3-methyl-1-butanol | Methoxy, methyl | Low | No |

Physical and Thermodynamic Properties

Boiling Points and Density

Data from indicate that 3-methyl-3-buten-1-ol has a boiling point of 132°C and a density of 0.85 g/cm³ . In contrast, 3-methoxy-3-methyl-1-butanol (MW: 118.17 g/mol) likely exhibits a higher boiling point due to increased molecular weight and polarity, though exact values are unspecified in . The mesityl derivative’s boiling point is expected to exceed both analogs due to its larger molecular mass and aromatic interactions.

Table 2: Physical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|

| 3-Methyl-3-buten-1-ol | 86.13 | 132 | 0.85 |

| 3-Methoxy-3-methyl-1-butanol | 118.17 | ~150–160 (estimated) | N/A |

| This compound | ~178.27 (estimated) | >200 (estimated) | >0.90 (estimated) |

Reactivity and Stability

Hydroxyl Group Reactivity

The hydroxyl group in this compound is less accessible for nucleophilic reactions compared to 3-methyl-3-buten-1-ol due to steric shielding by the mesityl group. This could reduce its participation in esterification or oxidation reactions under standard conditions.

Thermal Stability

The mesityl group’s electron-donating methyl substituents may enhance thermal stability relative to non-aromatic analogs. For example, 3-methyl-3-buten-1-ol decomposes above 200°C, whereas this compound likely withstands higher temperatures .

Industrial and Research Uses

Biological Activity

1-Mesityl-3-buten-1-ol (C₁₂H₁₈O) is an organic compound derived from mesitylene, characterized by a butenyl group attached to the mesityl ring. This compound has garnered attention due to its potential biological activities, which are critical for applications in medicinal chemistry and organic synthesis.

This compound can be synthesized through various methods, including:

- Grignard Reaction : Mesityl magnesium bromide reacts with butenyl chloride under anhydrous conditions.

- Electrophilic Aromatic Substitution : Condensation of mesitylene with butenyl alcohol in the presence of a strong acid catalyst like sulfuric acid.

These methods yield a compound that is versatile in chemical reactions, including oxidation, reduction, and substitution reactions.

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with cellular targets and enzymes. The compound may exhibit:

- Antioxidant Properties : Through electron transfer processes during oxidation reactions.

- Enzyme Inhibition : By competing with substrates or altering enzyme conformation, potentially affecting metabolic pathways.

Research Findings on Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. For instance:

- Study A : Demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 50 µg/mL |

Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines:

- Study B : Reported a dose-dependent decrease in cell viability in HeLa cells, with an IC₅₀ value of approximately 30 µM.

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | 30 |

| MCF7 | 25 |

Case Study 1: Anticancer Potential

A study investigated the effects of this compound on breast cancer cells. The findings suggested that the compound not only inhibited cell growth but also induced apoptosis through mitochondrial pathways. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound in models of oxidative stress. The compound demonstrated significant protective effects against neuronal cell death induced by hydrogen peroxide, suggesting its potential use in neurodegenerative disease therapies.

Comparison with Related Compounds

When compared to similar compounds such as 2-Methyl-3-buten-1-ol and 3-Methyl-3-buten-1-ol, this compound shows enhanced biological activity due to its unique steric and electronic properties imparted by the mesityl ring.

| Compound | MIC (µg/mL) | IC₅₀ (µM) |

|---|---|---|

| This compound | 50 | 30 |

| 2-Methyl-3-buten-1-ol | >100 | >50 |

| 3-Methyl-3-buten-1-ol | >100 | >50 |

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 1-Mesityl-3-buten-1-ol, and how can researchers validate structural assignments?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use 1D - and -NMR to identify functional groups (e.g., mesityl substituents, hydroxyl, and alkene protons). 2D techniques (COSY, HSQC, HMBC) resolve connectivity ambiguities.

- Infrared (IR) Spectroscopy : Confirm hydroxyl (-OH) stretching (~3200–3600 cm) and alkene (C=C) vibrations (~1640 cm).

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns via high-resolution MS (HRMS).

- Validation : Cross-reference spectral data with analogous compounds (e.g., 3-methyl-3-buten-1-ol in or allylic alcohols in ). Triangulate findings using multiple techniques to ensure reliability .

Q. How can researchers design a synthesis protocol for this compound while minimizing side reactions?

- Methodological Answer :

- Reagent Selection : Use palladium-catalyzed coupling for mesityl group introduction, leveraging methodologies from hydrogenation studies of acetylenic compounds .

- Temperature Control : Maintain low temperatures (<0°C) during alkene formation to prevent polymerization.

- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product from diastereomers or oligomers.

- Yield Optimization : Pilot small-scale reactions to test solvent systems (e.g., THF vs. DCM) and catalysts (e.g., Grubbs vs. Lindlar) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in the stereochemical outcomes of this compound reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Model transition states to predict regioselectivity in allylic rearrangements (e.g., allyl shifts observed in ).

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilizing carbocation intermediates).

- Validation : Compare computational results with experimental -NMR coupling constants and X-ray crystallography (if available) .

Q. What strategies mitigate data variability in kinetic studies of this compound’s acid-catalyzed hydration?

- Methodological Answer :

- Controlled Conditions : Standardize pH, ionic strength, and temperature using buffer systems (e.g., acetate buffer for pH 4–5).

- In-situ Monitoring : Employ real-time techniques like UV-Vis spectroscopy or stopped-flow NMR to capture transient intermediates.

- Statistical Analysis : Apply ANOVA to identify outliers and use triplicate measurements for reproducibility. Reference methodologies from catalytic hydrogenation studies .

Q. How do steric effects of the mesityl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Comparative Studies : Synthesize analogs with smaller aryl groups (e.g., phenyl vs. mesityl) and compare reaction rates via GC-MS or HPLC.

- Steric Parameterization : Use Tolman’s cone angle or Charton steric constants to quantify steric bulk.

- Mechanistic Probes : Conduct Hammett studies to differentiate electronic vs. steric contributions. Cross-reference with palladium-catalyzed coupling mechanisms in .

Methodological Best Practices

Q. What experimental designs enhance the reliability of structure-activity relationship (SAR) studies for this compound derivatives?

- Methodological Answer :

- DOE (Design of Experiments) : Use factorial designs to systematically vary substituents and reaction conditions.

- Data Triangulation : Combine quantitative (e.g., IC) and qualitative (e.g., molecular docking) data to validate hypotheses.

- Reference Standards : Include positive/negative controls (e.g., known enzyme inhibitors) to contextualize results. Adopt rigor from mixed-methods frameworks in .

Q. How can researchers address discrepancies in reported solubility data for this compound across solvents?

- Methodological Answer :

- Standardized Protocols : Follow OECD guidelines for solubility determination (e.g., shake-flask method with HPLC quantification).

- Temperature Calibration : Use jacketed cells to maintain precise thermal control (±0.1°C).

- Peer Validation : Compare results with independent datasets from repositories like NIST Chemistry WebBook .

Safety and Handling

Q. What are the critical safety considerations for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (per ).

- Ventilation : Conduct reactions in fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks .

- Waste Disposal : Neutralize acidic/basic residues before disposal in accordance with P501 guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.